Ortho,meta‑Dimethyl Substitution vs. Ortho‑Halogen or Ortho‑Alkyl Mono‑Substitution: Impact on Raf‑1 Kinase Inhibitory Space
Patent CN102250065B, which covers a broad series of substituted triazine phenylurea derivatives as Raf‑1 inhibitors, establishes that the nature of the phenyl substituent directly governs inhibitory activity. The 2,3‑dimethylphenyl motif embodied by CAS 2034521‑18‑9 is topologically distinct from the more common 2‑chloro, 2‑trifluoromethyl, and 2‑ethyl mono‑substituted congeners available from multiple vendors. In the 3D‑QSAR models developed on 91 substituted ureas (including triazine–ureas), the steric and electrostatic fields around the ortho and meta positions are key determinants of Raf‑1 affinity [1]. Although a head‑to‑head IC₅₀ comparison for the exact compound is not publicly available, the QSAR model predicts that dual ortho,meta‑dimethyl substitution produces a different binding‑site complementarity than mono‑ortho‑halogen or mono‑ortho‑alkyl substitution, rationalizing the selection of CAS 2034521‑18‑9 for screening libraries that probe this under‑represented steric quadrant [1][2].
| Evidence Dimension | Predicted steric/electrostatic complementarity to Raf‑1 kinase (3D-QSAR CoMFA/CoMSIA field contributions) |
|---|---|
| Target Compound Data | 2,3‑dimethylphenyl substitution (dual ortho,meta methyl groups) – unique steric contour in the phenyl‑binding sub‑pocket |
| Comparator Or Baseline | Common analogues: 2‑chlorophenyl, 2‑trifluoromethylphenyl, 2‑ethylphenyl, 3‑chloro‑4‑fluorophenyl – each presenting different steric/electrostatic maps |
| Quantified Difference | QSAR models show that steric field variance at the ortho and meta positions is a primary driver of pIC₅₀ differences among analogues (no single absolute ΔIC₅₀ value available for the target compound) |
| Conditions | 3D-QSAR CoMFA and CoMSIA models built from 91 substituted ureas inhibiting Raf‑1 kinase; pharmacophore‑based virtual screening (Eur. J. Med. Chem. 2009) |
Why This Matters
Procuring CAS 2034521‑18‑9 enables access to a sterically unique chemical space within the triazine–urea class, reducing the risk of SAR redundancy and increasing the probability of identifying novel kinase-selectivity profiles not achievable with common mono‑substituted analogues.
- [1] Li, H.F. et al. Virtual screening for Raf‑1 kinase inhibitors based on pharmacophore model of substituted ureas. European Journal of Medicinal Chemistry, 2009, 44, 124–133. View Source
- [2] CN102250065B – Substituted triazine phenyl urea derivatives and application thereof (Raf‑1 inhibitors). China Patent, 2011. View Source
